Dextrorphan Dextrorphan Dextrorphan is a morphinane alkaloid.
Dextro form of levorphanol. It acts as a noncompetitive NMDA receptor antagonist, among other effects, and has been proposed as a neuroprotective agent. It is also a metabolite of DEXTROMETHORPHAN.
Brand Name: Vulcanchem
CAS No.: 125-73-5
VCID: VC21346350
InChI: InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1
SMILES: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol

Dextrorphan

CAS No.: 125-73-5

Cat. No.: VC21346350

Molecular Formula: C17H23NO

Molecular Weight: 257.37 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dextrorphan - 125-73-5

CAS No. 125-73-5
Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
IUPAC Name (1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Standard InChI InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1
Standard InChI Key JAQUASYNZVUNQP-PVAVHDDUSA-N
Isomeric SMILES CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O
SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Canonical SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Chemical Structure and Properties

Dextrorphan is structurally related to dextromethorphan, classified within the morphinan family of compounds. The primary structural difference between dextrorphan and dextromethorphan lies in the hydroxyl group at the 3-position of the morphinan nucleus, which replaces the methoxy group found in dextromethorphan . This seemingly minor structural difference significantly alters the compound's receptor binding profile and pharmacological activity.

Chemically, dextrorphan is the dextrorotatory form of 3-hydroxy-N-methylmorphinan, maintaining the same stereochemistry as its parent compound dextromethorphan . While dextromethorphan occurs as a white powder in its pure form, dextrorphan exhibits different physical properties due to the presence of the hydroxyl group, which increases its polarity and water solubility compared to dextromethorphan .

The structural characteristics of dextrorphan are crucial to understanding its binding affinity for various receptors and transporters in the central nervous system, which ultimately determine its pharmacological effects and therapeutic potential.

Pharmacodynamics

Receptor Binding Profile

Dextrorphan exhibits a complex pharmacodynamic profile with affinity for multiple receptor types. According to binding studies conducted in rat tissues, dextrorphan demonstrates particularly significant affinity for N-methyl-D-aspartate (NMDA) receptors, with Ki values ranging from 486-906 nM, substantially higher than those of dextromethorphan (2120-8945 nM) . This enhanced NMDA receptor affinity contributes to dextrorphan's dissociative properties at higher concentrations.

The following table summarizes the comparative binding affinities (Ki values in nM) of dextrorphan (DXO) and dextromethorphan (DXM) at various receptors and transporters based on studies in rat tissues:

Receptor/TransporterDXM (Ki, nM)DXO (Ki, nM)Species
NMDAR (MK-801)2120-8945486-906Rat
σ1 receptor142-652118-481Rat
σ2 receptor11060-2286411325-15582Rat
μ-opioid (MOR)1280420Rat
δ-opioid (DOR)1150034700Rat
κ-opioid (KOR)70005950Rat
Serotonin transporter (SERT)23-40401-484Rat
Norepinephrine transporter (NET)240+340+Rat
Dopamine transporter (DAT)1000+1000+Rat

This comprehensive receptor binding profile reveals that dextrorphan possesses significantly higher affinity for NMDA receptors compared to dextromethorphan, while demonstrating reduced affinity for serotonin transporters . This differential binding pattern explains the distinct pharmacological effects observed with dextrorphan compared to its parent compound.

Mechanistic Actions

Dextrorphan functions primarily as an NMDA receptor antagonist, blocking the excitatory effects of glutamate at these receptors . This mechanism is similar to other dissociative anesthetics like ketamine and phencyclidine, explaining the dissociative effects observed at higher concentrations of dextrorphan . Unlike dextromethorphan, which shows significant serotonin reuptake inhibition, dextrorphan demonstrates approximately 10-fold lower affinity for serotonin transporters .

Pharmacokinetics

Formation from Dextromethorphan

Dextrorphan is primarily formed through the O-demethylation of dextromethorphan, a process predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver . This metabolic conversion represents a critical first-pass effect following oral administration of dextromethorphan, with approximately 80% of dextromethorphan being converted to dextrorphan in individuals with normal CYP2D6 activity .

The rate and extent of this conversion exhibit significant inter-individual variability based on CYP2D6 phenotype . Population studies have identified distinct metabolizer phenotypes: extensive (fast) metabolizers (approximately 84.3% of Americans), intermediate metabolizers (6.8%), and poor metabolizers (8.8%) . In poor metabolizers, the conversion of dextromethorphan to dextrorphan is substantially reduced, resulting in higher plasma concentrations of dextromethorphan and lower concentrations of dextrorphan .

Further Metabolism and Elimination

Following its formation, dextrorphan undergoes further metabolic processing, primarily through N-demethylation to form 3-hydroxymorphinan, a process that may involve other cytochrome P450 enzymes . Additionally, dextrorphan undergoes conjugation with glucuronic acid via UDP-glucuronosyltransferase enzymes, forming glucuronide conjugates that facilitate elimination .

The metabolic pathways of dextrorphan are particularly relevant in understanding the pharmacological effects of dextromethorphan administration. While the sequential O-demethylation followed by N-demethylation represents the primary metabolic pathway, this order may reverse in some cases, yielding 3-methoxymorphinan as an intermediate metabolite before conversion to 3-hydroxymorphinan .

These metabolic processes ultimately result in the urinary excretion of dextrorphan, primarily as the glucuronide conjugate, along with other metabolites including 3-hydroxymorphinan and trace amounts of unchanged dextromethorphan .

Clinical Significance and Therapeutic Applications

Contribution to Dextromethorphan's Effects

The therapeutic activity of dextromethorphan is believed to result from both the parent drug and its metabolite dextrorphan . In standard antitussive applications, dextrorphan likely contributes significantly to the cough suppression effects observed following dextromethorphan administration, particularly in individuals with normal CYP2D6 activity .

The distinct receptor binding profile of dextrorphan, particularly its enhanced NMDA receptor antagonism, suggests that it may contribute differently to various therapeutic effects of dextromethorphan . This has important implications for understanding the clinical effects of dextromethorphan in different patient populations, especially considering the significant inter-individual variability in CYP2D6 activity .

Toxicology and Adverse Effects

Pharmacological Basis of Adverse Effects

The adverse effects associated with dextrorphan primarily relate to its NMDA receptor antagonism and actions at other central nervous system receptors . At higher concentrations, dextrorphan produces dissociative effects similar to other NMDA antagonists, including perceptual distortions, hallucinations, and altered consciousness .

The potential for these effects becomes particularly relevant in cases of dextromethorphan overdose or in individuals with reduced CYP2D6 activity who are concomitantly taking CYP2D6 inhibitors, leading to altered dextrorphan formation and clearance . Additionally, genetic variations in metabolizing enzymes can significantly affect the balance between dextromethorphan and dextrorphan, potentially altering the risk profile for adverse effects .

Drug Interactions

The formation and clearance of dextrorphan can be significantly affected by drug interactions, particularly those involving CYP2D6 inhibitors . Medications that inhibit CYP2D6, such as fluoxetine, paroxetine, and quinidine, can reduce the conversion of dextromethorphan to dextrorphan, altering the pharmacological effects observed following dextromethorphan administration .

Conversely, medications that induce CYP2D6 activity may enhance the formation of dextrorphan, potentially increasing the risk of adverse effects related to NMDA receptor antagonism . These complex pharmacokinetic interactions underscore the importance of considering metabolic factors when evaluating the safety profile of dextromethorphan-containing medications.

Research Developments and Future Directions

Recent research has focused on better understanding the distinct pharmacological contributions of dextrorphan versus dextromethorphan . The development of the pharmaceutical combination dextromethorphan/quinidine has facilitated more specific investigation of dextromethorphan's effects by reducing its conversion to dextrorphan .

Additionally, emerging research has explored potential applications of dextromethorphan in treating lung fibrosis, though the specific contribution of dextrorphan to these effects requires further investigation . While the study focused on dextromethorphan, the potential role of its major metabolite dextrorphan in these applications represents an important area for future research.

Future directions may include more targeted investigations of dextrorphan's independent therapeutic potential, particularly in conditions where NMDA receptor modulation may provide benefit. Additionally, the development of analytical methods to better quantify dextrorphan in biological samples would facilitate more precise pharmacokinetic studies and enhance understanding of its clinical effects across different patient populations.

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